molecular formula C19H28O3 B135574 11-Ketoandrosterone CAS No. 1231-82-9

11-Ketoandrosterone

カタログ番号: B135574
CAS番号: 1231-82-9
分子量: 304.4 g/mol
InChIキー: IUNYGQONJQTULL-UFTZPVOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Ketoandrosterone (11KAST) is a metabolite of the adrenal-derived 11-oxygenated C19 steroids (11oxC19), a class of androgens synthesized predominantly in the adrenal cortex. These steroids are gaining recognition for their clinical relevance in androgen excess disorders, such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and castration-resistant prostate cancer (CRPC) . 11KAST is derived from the 5α-reduction and subsequent A-ring reduction of 11-ketotestosterone (11KT) and 11-ketoandrostenedione (11KA4) . Unlike other 11oxC19 metabolites, 11KAST is uniquely distinguishable in urinary analyses due to minimal overlap with glucocorticoid metabolites, making it a reliable biomarker for adrenal androgen activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ketoandrosterone typically involves the oxidation of androsterone. The process can be carried out using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biotransformation processes using microbial cultures. Specific strains of bacteria or fungi can be employed to convert androsterone to this compound through enzymatic oxidation. This method is advantageous due to its high specificity and yield.

化学反応の分析

5α-Reduction by SRD5A2

11-Ketotestosterone (11KT) undergoes 5α-reduction via steroid 5α-reductase type 2 (SRD5A2), yielding 11-ketoandrosterone. This reaction is a terminal step in the androgen backdoor pathway, with SRD5A2 exhibiting a catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) of ~0.18 µM1^{-1}·min1^{-1} for 11KT . Unlike classic androgens, 5α-reduction of 11KT does not fully inactivate it, allowing 11KAn to retain partial androgenic activity .

Key Reaction:

11 KetotestosteroneSRD5A211 Ketoandrosterone\text{11 Ketotestosterone}\xrightarrow{\text{SRD5A2}}\text{11 Ketoandrosterone}

17β-Reduction by AKR1C3

Aldo-keto reductase 1C3 (AKR1C3) catalyzes the reduction of 11-ketoandrostenedione (11KA4) to 11KT, a precursor to 11KAn. AKR1C3 demonstrates an 8-fold higher catalytic efficiency for 11KA4 (kcat/Km=0.24k_{\text{cat}}/K_m=0.24 µM1^{-1}·min1^{-1}) compared to classic substrates like androstenedione . This preference underscores the significance of 11-oxygenated androgens in androgen-sensitive tissues.

Key Reaction:

11 KetoandrostenedioneAKR1C311 Ketotestosterone\text{11 Ketoandrostenedione}\xrightarrow{\text{AKR1C3}}\text{11 Ketotestosterone}

17,20-Lyase Activity of CYP17A1

Cytochrome P450 17A1 (CYP17A1) converts 5α-pregnan-3α,17α-diol-11,20-dione (11K-Pdiol) into 11KAn via its 17,20-lyase function. This reaction occurs in tissues expressing backdoor pathway enzymes, contributing to peripheral androgen synthesis .

Key Reaction:

11K PdiolCYP17A111 Ketoandrosterone\text{11K Pdiol}\xrightarrow{\text{CYP17A1}}\text{11 Ketoandrosterone}

Interconversion with 11β-Hydroxy Metabolites

11β-Hydroxysteroid dehydrogenase type 2 (11βHSD2) oxidizes 11β-hydroxyandrosterone to 11KAn, while 11βHSD1 facilitates the reverse reduction in tissues like the liver . This redox equilibrium regulates local androgen availability.

Key Reactions:

11 Hydroxyandrosterone11 HSD111 HSD211 Ketoandrosterone\text{11 Hydroxyandrosterone}\xrightleftharpoons[\text{11 HSD1}]{\text{11 HSD2}}\text{11 Ketoandrosterone}

Metabolic Flux in Androgen Pathways

  • Adrenal Contribution : 11KAn is synthesized from adrenal-derived 11β-hydroxyandrostenedione (11OHA4) via sequential actions of 11βHSD2 and AKR1C3 .

  • Peripheral Activation : In prostate cancer cells, AKR1C3-driven flux through the 11-oxygenated pathway exceeds classic androgen pathways by 24-fold, highlighting 11KAn’s role in androgen receptor activation .

Implications for Disease

Elevated 11KAn levels correlate with androgen excess in conditions like congenital adrenal hyperplasia and castration-resistant prostate cancer (CRPC) . Its resistance to traditional androgen suppression therapies underscores its clinical relevance as a biomarker and therapeutic target .

科学的研究の応用

Introduction to 11-Ketoandrosterone

This compound (11-KA) is an endogenous steroid and a metabolite of androsterone, classified within the group of 11-oxygenated androgens. These compounds are notable for their potential role in activating androgen receptors (AR), which are crucial in the development and progression of various health conditions, particularly prostate cancer. This article explores the applications of 11-KA, focusing on its biochemical significance, clinical implications, and emerging research findings.

Structure and Function

11-KA is characterized by its 11-keto structure, which is essential for its activity as an androgen. It is part of a class of steroids known as 11-oxyandrogens, which have been shown to act as agonists for androgen receptors at physiologically relevant concentrations. The potency of 11-KA is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where it may serve as a significant androgenic driver despite androgen deprivation therapy (ADT) .

Metabolic Pathways

The biosynthesis of 11-KA occurs through the androgen backdoor pathway, which bypasses testosterone synthesis. It is produced from 11-ketotestosterone (11KT), another potent androgen that plays a critical role in various hyperandrogenic conditions such as congenital adrenal hyperplasia and polycystic ovary syndrome .

Prostate Cancer

The role of 11-KA in prostate cancer has garnered significant attention due to its potential as an AR agonist. Studies indicate that 11KT, which can be converted to 11-KA, is prevalent in CRPC patients and may contribute to disease progression . The presence of these androgens after ADT suggests they could be pivotal in driving castration resistance .

Case Studies

  • Castration-Resistant Prostate Cancer : Research shows that elevated levels of 11KT correlate with shorter time to progression in CRPC patients. This indicates that monitoring these levels could provide insights into disease prognosis .
  • Hyperandrogenic Disorders : In conditions like congenital adrenal hyperplasia and polycystic ovary syndrome, the dysregulation of 11-oxygenated androgens, including 11-KA, has been observed, highlighting their clinical significance .

Hormonal Imbalances

In addition to its implications in cancer, 11-KA has been implicated in various hormonal disorders. Its production and activity are crucial in understanding conditions such as Cushing's syndrome and premature adrenarche, where adrenal hormone levels are altered .

Recent Studies

Recent investigations have focused on the enzymatic pathways involving 11-KA and its precursors. For instance:

  • AKR1C3 Enzyme Activity : A study demonstrated that AKR1C3 significantly favors the conversion of weak androgens to more potent forms like 11-KA, emphasizing its importance in CRPC progression .
  • Circulating Levels : Another study assessed circulating levels of 11-oxygenated androgens in patients with various endocrine disorders, establishing a link between these levels and disease states .

作用機序

11-Ketoandrosterone exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This process influences various physiological functions, including the development of male characteristics and the regulation of reproductive tissues .

類似化合物との比較

Structural and Functional Overview

11-Ketoandrosterone is part of a broader family of 11oxC19 steroids, which include precursors like 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), as well as potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT). Below is a detailed comparison:

Compound Primary Source Androgenic Potency (AR Activation) Key Metabolites Clinical Significance
This compound (11KAST) Adrenal cortex (via 11KT/11KA4 metabolism) Low (non-receptor activating metabolite) Excreted in urine Prognostic marker in endometrial cancer ; urinary biomarker for adrenal activity
11-Ketotestosterone (11KT) Adrenal cortex (from 11KA4) High (similar to testosterone) 11KDHT (via 5α-reduction), 11KAST Elevated in PCOS, CRPC, and 21-hydroxylase deficiency
11β-Hydroxyandrostenedione (11OHA4) Adrenal cortex Low (precursor) 11KA4, 11KT Marker for adrenal androgen excess in CAH and PCOS
Testosterone (T) Gonads, adrenal (minor) High DHT, estradiol Standard androgen measurement; linked to hyperandrogenism
Dihydrotestosterone (DHT) Peripheral conversion from T Higher than T 3α-Androstanediol Associated with androgenic alopecia, hirsutism, and prostate growth

Key Differences

  • Biosynthetic Origin : 11oxC19 steroids (e.g., 11KT, 11OHA4) are primarily adrenal-derived, whereas classic androgens like T and DHT are gonadal .
  • Potency : 11KT and 11KDHT exhibit androgenic activity comparable to T and DHT, respectively, whereas 11KAST lacks direct receptor activation .
  • Metabolic Stability : 11KAST is resistant to further metabolism, making it a stable urinary biomarker, unlike 11KT, which is rapidly converted to active or inactive metabolites .
  • Clinical Utility: While 11KT and 11OHA4 are diagnostic for adrenal disorders (e.g., CAH), 11KAST is emerging as a prognostic marker in endometrial cancer .

Enzymatic Pathways

  • 11OHA4 → 11KA4 : Catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) .
  • 11KA4 → 11KT : Mediated by 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) .
  • 11KT → 11KAST : Requires 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2/4) .

Research Findings and Clinical Implications

Disease Associations

  • Endocrine Disorders : Elevated 11oxC19 steroids, including 11KT and 11OHA4, correlate with hyperandrogenism in PCOS and CAH .
  • Cancer : 11KT and 11KDHT drive CRPC progression by activating androgen receptor signaling despite castration . Preoperative 11KAST levels predict endometrial cancer recurrence (HR = 2.99) .
  • Metabolic Health : In men, 11KT and 11KA4 are linked to type 2 diabetes mellitus (OR = 1.62–1.84) .

Analytical Challenges

  • Measurement : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is required to differentiate 11oxC19 steroids due to structural similarities with glucocorticoids .
  • Urinary vs. Serum Markers : 11KAST is prioritized in urine tests, while serum analyses focus on 11KT and 11OHA4 .

生物活性

11-Ketoandrosterone (11KAn) is a biologically active steroid hormone classified as an 11-oxygenated androgen . It is primarily synthesized in the adrenal glands and plays a significant role in various physiological processes, particularly in the regulation of androgenic activity. This article explores the biological activity of 11KAn, focusing on its mechanisms of action, clinical relevance, and implications for health and disease.

Chemical Structure and Synthesis

11KAn is derived from the metabolic pathways of other androgens, particularly 11-ketotestosterone (11KT). The synthesis involves several enzymatic conversions:

  • Conversion of Cortisol : 11KAn is produced from 11β-hydroxyandrostenedione (11OHA4), which is converted to 11-ketoandrostenedione (11KA4) and subsequently to 11KAn.
  • Enzymatic Pathways :
    • Aldo-Keto Reductase 1C3 (AKR1C3) : Converts 11KA4 to 11KT.
    • 17β-Hydroxysteroid Dehydrogenase Type 5 (17βHSD5) : Involved in the reduction processes leading to the formation of various androgens including 11KAn.

Biological Activity

The biological activity of 11KAn is primarily mediated through its interaction with the androgen receptor (AR). Research indicates that:

  • Androgen Receptor Activation : 11KAn can activate the AR at concentrations comparable to testosterone, suggesting a significant role in androgenic signaling pathways. Studies have reported an effective concentration (EC50) for AR activation of approximately 0.74nmol L0.74\,\text{nmol L} for 11KT, with similar potency expected for 11KAn in certain contexts .
  • Physiological Effects : As an androgen, 11KAn promotes the development and maintenance of male characteristics. Its effects include influencing hair growth patterns, muscle mass, and overall metabolic functions.

Clinical Relevance

Recent studies have highlighted the importance of circulating levels of 11KAn in various clinical conditions:

  • Prostate Cancer : Elevated levels of 11KT and its metabolites, including 11KAn, have been associated with castration-resistant prostate cancer (CRPC). These compounds may drive cancer progression by activating AR signaling pathways even after standard androgen deprivation therapies .
  • Endometrial Cancer : In a cohort study involving postmenopausal women with endometrial cancer (EC), higher preoperative levels of free 11KAn were linked to an increased risk of cancer recurrence, indicating its potential as a prognostic biomarker .

Data Summary

Study FocusFindingsImplications
Prostate CancerHigher levels of 11KT and metabolites in CRPC patientsPotential drivers of disease progression
Endometrial CancerPreoperative free 11KAn associated with recurrence risk (HR = 2.99)Possible prognostic marker for EC
General HealthCorrelation with obesity and metabolic syndromeIndicative of hormonal imbalance

Case Studies

  • Prostate Cancer Case Study :
    • A study evaluating prostate cancer patients found that those with elevated levels of circulating 11KT had shorter time to castration resistance. This suggests that monitoring these androgen levels could be crucial in managing prostate cancer treatment .
  • Endometrial Cancer Cohort :
    • A prospective study involving 272 postmenopausal women undergoing hysterectomy revealed that higher preoperative levels of free 11KAn correlated with adverse outcomes post-surgery. The findings suggest that monitoring these levels could aid in predicting patient prognosis .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting 11-ketoandrosterone in urine while avoiding interference from glucocorticoid metabolites?

  • Answer : To minimize overlap with glucocorticoid metabolites, prioritize this compound (11KAn) as a marker due to its specificity to 11-oxygenated androgen metabolism . Use ultra-performance convergence chromatography tandem mass spectrometry (UPC²-MS/MS) for high sensitivity and specificity. Validate assays with deuterated internal standards (e.g., d₃-11KAn) and compare results against reference ranges (4–55 μg/24 h in urine) . Fractionate samples via column chromatography to isolate 11-oxygenated steroids before analysis .

Q. What are the key enzymatic pathways involved in this compound biosynthesis and metabolism?

  • Answer : this compound (11KAST) is derived from 11β-hydroxyprogesterone via sequential reactions:

  • Step 1 : 11β-hydroxylation by CYP11B1 in the adrenal gland.
  • Step 2 : 5α-reduction of the double bond by SRD5A1/2.
  • Step 3 : Dehydrogenation of 3α- and 17β-hydroxy groups by DHRS11 and AKR1C isoforms .
  • Step 4 : Reduction of 3- and 17-keto groups by 11β-hydroxysteroid dehydrogenases (HSD11B1/2) . Validate pathway activity using enzyme inhibition assays (e.g., AKR1C3 inhibitors) and isotopic tracer studies .

Q. How can researchers establish baseline levels of this compound in human studies?

  • Answer : Use 24-hour urine collections analyzed via validated LC-MS/MS methods. Reference ranges for healthy individuals:

  • Males : 4–55 μg/24 h (11KAn) .
  • Females : Data are limited; extrapolate from male ranges with adjustments for hormonal cycles. Include age-stratified cohorts, as adrenal 11-oxygenated androgen production peaks during puberty and declines with aging .

Advanced Research Questions

Q. How should researchers address contradictory data in circulating 11-oxygenated androgen levels across studies?

  • Answer : Variability in reported concentrations (e.g., 2- to 10-fold differences in 11OHA4 and 11KA4 levels ) arises from:

  • Pre-analytical factors : Sample handling (time-to-freezing, storage conditions) and circadian rhythm effects.
  • Methodological differences : Use harmonized protocols (e.g., standardized extraction techniques, cross-validated assays).
  • Cohort heterogeneity : Control for age, sex, and comorbidities (e.g., prostate cancer ). Perform meta-analyses with individual participant data to reconcile discrepancies .

Q. What experimental designs are optimal for studying this compound’s role in endocrine-related cancers (e.g., prostate or endometrial cancer)?

  • Answer :

  • In vitro : Use androgen receptor (AR)-positive cell lines (e.g., LNCaP) treated with 11KAST and measure AR activation via luciferase reporter assays. Compare potency to canonical androgens (testosterone, DHT) .
  • In vivo : Employ xenograft models with adrenalectomy to isolate adrenal-derived 11-oxygenated androgens.
  • Clinical cohorts : Correlate preoperative 11KAST levels with recurrence risk in endometrial cancer using Cox regression models, adjusting for tumor stage and hormone receptor status .

Q. How can this compound be validated as a prognostic marker in disease cohorts?

  • Answer :

  • Step 1 : Perform longitudinal studies to link baseline 11KAST levels to clinical outcomes (e.g., recurrence-free survival in endometrial cancer ).
  • Step 2 : Use receiver operating characteristic (ROC) curves to determine sensitivity/specificity thresholds.
  • Step 3 : Validate findings in independent cohorts and across ethnicities. Ensure assays meet CLIA/CAP certification standards for clinical translation .

Q. What strategies resolve contradictions in enzyme activity data (e.g., AKR1C3 vs. DHRS11 specificity)?

  • Answer :

  • Kinetic assays : Compare substrate affinity (Km) and catalytic efficiency (kcat/Km) of recombinant enzymes (e.g., AKR1C3 vs. DHRS11) using purified 11-oxygenated steroids .
  • Tissue-specific expression : Quantify enzyme mRNA/protein levels in target tissues (e.g., prostate vs. liver) via qPCR and immunohistochemistry .
  • Computational modeling : Predict enzyme-steroid interactions using molecular docking simulations .

Q. Methodological Standards

  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Record analytical parameters (e.g., LC gradients, MS ionization settings) and raw data in repositories like MetaboLights .
  • Ethical Reporting : Disclose conflicts of interest and validate commercial antibody/reagent specificity via knockout controls .

特性

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNYGQONJQTULL-UFTZPVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043038
Record name 11-Oxoandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231-82-9
Record name 11-Oxoandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ketoandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Oxoandrosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Oxoandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETOANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4E87JT27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

11-Ketoandrosterone
11-Ketoandrosterone
11-Ketoandrosterone
11-Ketoandrosterone
11-Ketoandrosterone
11-Ketoandrosterone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。